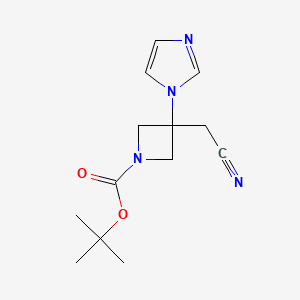

![molecular formula C11H12N6O2S B2511484 1,2-ジメチル-N-(ピラゾロ[1,5-a]ピリミジン-6-イル)-1H-イミダゾール-4-スルホンアミド CAS No. 2034622-07-4](/img/structure/B2511484.png)

1,2-ジメチル-N-(ピラゾロ[1,5-a]ピリミジン-6-イル)-1H-イミダゾール-4-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They are strategic compounds for optical applications, with simpler and greener synthetic methodology and tunable photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are largely influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .科学的研究の応用

- ピラゾロ[1,5-a]ピリミジン(PP)は、光学用途のための戦略的化合物として特定されています。 他の蛍光色素と比較して、その合成方法がよりシンプルで環境にやさしいことから、細胞内プロセス、ケモセンサー、有機材料の研究に魅力的です .

- PPの調整可能な光物理的特性により、吸収と発光の挙動を微調整できます。 縮合環の7位に電子供与基(EDG)を導入すると、これらの特性が向上し、PPは固体発光体設計に適しています .

- ピラゾロ[1,5-a]ピリミジンの誘導体は、抗がん剤としての可能性が探求されています。例えば、6-(イミダゾ[1,2-a]ピリジン-6-イル)キナゾリン誘導体が設計、合成、特性評価されています。 これらの化合物は、癌細胞の増殖を阻害する有望な結果を示しています .

- この化合物の構造は、受容体キナーゼとの潜在的な相互作用を示唆しています。 関連する化合物を用いて、コラーゲン誘導性ディスコイジンドメイン受容体1および2の活性化阻害が研究されています .

- 分子ドッキング研究により、ピラゾロ[1,5-a]ピリミジン誘導体の抗腫瘍活性の洞察が得られました。 特定の標的との相互作用は、その治療的可能性に貢献しています .

- ピラゾロ[1,5-a]ピリミジンは、顕著な光物理的特性を持つ、巨大なN-ヘテロ環式化合物群です。 キレート剤としての可能性と、グリーン溶媒への溶解性から、医薬品化学において注目を集めています .

- 生物学的用途に加えて、PPは材料科学においても重要な役割を果たしています。 研究者は、有機発光デバイス、生体高分子相互作用、その他の材料関連分野における用途のために、その特性を調査しています .

蛍光プローブおよびイメージング剤

抗がん剤

受容体キナーゼ阻害剤

抗腫瘍活性

医薬品化学

材料科学

将来の方向性

作用機序

Target of Action

Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this compound belongs, have been identified as strategic compounds for optical applications . They have also been highlighted for their anticancer potential and enzymatic inhibitory activity .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines can interact with their targets in a way that affects their photophysical properties . They can also exhibit anticancer potential and enzymatic inhibitory activity .

Biochemical Pathways

It is known that pyrazolo[1,5-a]pyrimidines can affect intracellular processes and chemosensors . They can also have an impact on cancer-related pathways due to their anticancer potential .

Result of Action

Compounds in the pyrazolo[1,5-a]pyrimidines family have been shown to exhibit cytotoxic activities against certain cancer cell lines .

Action Environment

It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned, suggesting that their optical behavior might be influenced by environmental factors .

生化学分析

Biochemical Properties

The pyrazolo[1,5-a]pyrimidines, including 1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by the specific structure and properties of the compound .

Cellular Effects

1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide has been shown to have significant effects on various types of cells and cellular processes. For instance, some compounds in this family have shown superior cytotoxic activities against certain cancer cell lines . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action is largely determined by the structure of the compound and its interactions with target biomolecules .

Temporal Effects in Laboratory Settings

The effects of 1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide within cells and tissues is a complex process that involves interactions with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of 1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide can have significant effects on its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

1,2-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O2S/c1-8-14-11(7-16(8)2)20(18,19)15-9-5-12-10-3-4-13-17(10)6-9/h3-7,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUHYTVIOYZABW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2511404.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2511405.png)

![6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2511406.png)

![1-(4-benzylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2511407.png)

![6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2511409.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2511415.png)

![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2511419.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511420.png)